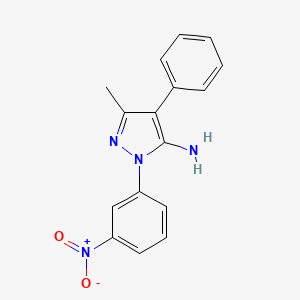![molecular formula C23H22FN5O3S B2713843 N-(3,4-dimethoxyphenethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 887214-28-0](/img/structure/B2713843.png)
N-(3,4-dimethoxyphenethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a thioether group (-S-), and a pyrazolo[3,4-d]pyrimidine group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyrazolo[3,4-d]pyrimidine group is a fused ring system that could potentially participate in pi-stacking interactions. The amide group could participate in hydrogen bonding, and the thioether group could contribute to the overall lipophilicity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of functional groups. For example, the presence of the amide group could increase the compound’s solubility in water, while the thioether group could increase its lipophilicity .科学的研究の応用
Scientific Research Applications
Neuroinflammation Imaging : The compound, through derivatives closely related to it, has been explored for its binding affinity to the TSPO. This protein's expression increases in activated microglia, which are involved in neuroinflammatory processes. The binding affinity of these compounds, demonstrated through subnanomolar affinities, is comparable to that of known TSPO ligands, making them potential candidates for in vivo PET radiotracers to image and quantify neuroinflammation (Damont et al., 2015).
Radiosynthesis and Imaging : Further research into the radiosynthesis of fluorine-18 labeled derivatives of these compounds has shown promise for in vivo imaging using PET. The synthesis process, designed to be fully automated on robotic systems, produces high radiochemical yields and purity, facilitating the imaging of neuroinflammatory processes in living subjects (Dollé et al., 2008).
Peripheral Benzodiazepine Receptor Study : The study of peripheral benzodiazepine receptors (PBRs) using PET and these ligands allows for a better understanding of PBR expression in neurodegenerative disorders. The distribution of radioactivity in rat studies paralleled known localization of PBRs, suggesting these compounds as viable tools for studying PBR expression and potentially aiding in the diagnosis and treatment of neurodegenerative diseases (Fookes et al., 2008).
Quantitative Brain Binding : Initial methodological studies have developed plasma input tracer kinetic models for quantifying the binding of these TSPO ligands in healthy subjects and Alzheimer's disease patients. Although preliminary findings suggest no significant differentiation between individual AD patients and healthy subjects, these studies lay the groundwork for further research into the TSPO binding status and its implications in neurodegenerative diseases (Golla et al., 2015).
作用機序
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could potentially interact with biological targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine group is found in some drugs and is known to interact with various biological targets .
将来の方向性
Future research on this compound could involve exploring its potential uses, such as its potential as a drug or its potential as a chemical intermediate in the synthesis of other compounds. Additionally, research could be done to optimize its synthesis and to better understand its physical and chemical properties .
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3S/c1-31-19-8-3-15(11-20(19)32-2)9-10-25-21(30)13-33-23-18-12-28-29(22(18)26-14-27-23)17-6-4-16(24)5-7-17/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLGGZUXNWVEAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

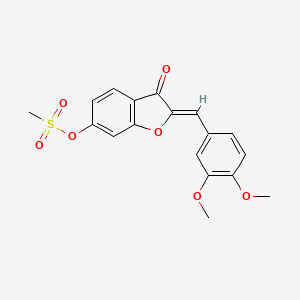
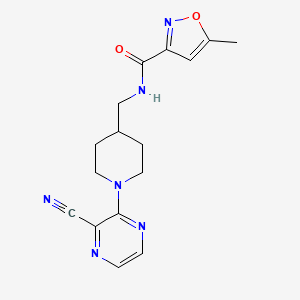
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2713763.png)

![7-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2713768.png)
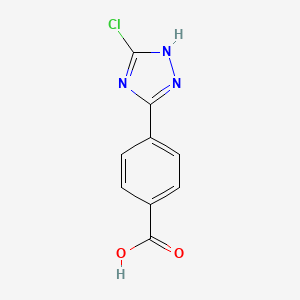
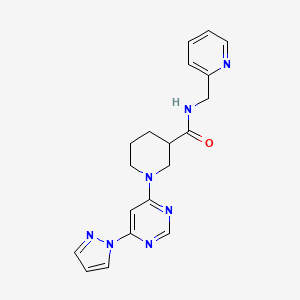

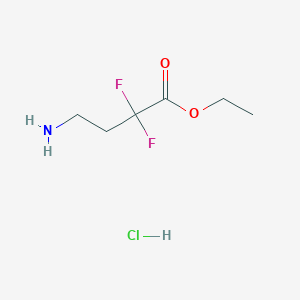


![Ethyl 2-[2-[[2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2713781.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2713782.png)
